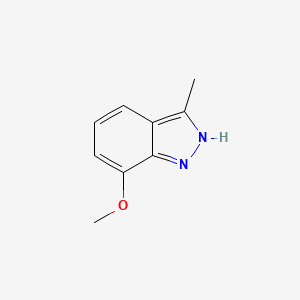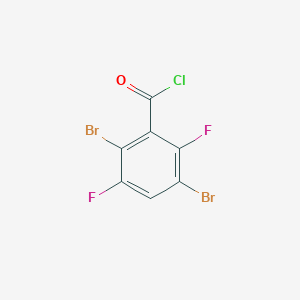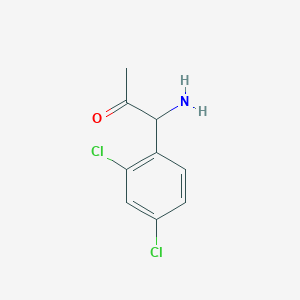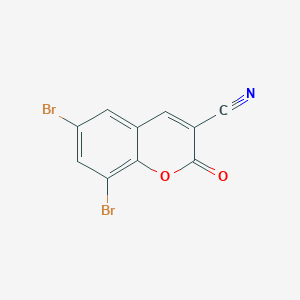
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is a halogenated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a carbonyl group at position 2, and a nitrile group at position 3 on the chromene ring. Its unique structure makes it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile typically involves the bromination of 2-oxo-2H-chromene-3-carbonitrile. One common method is the reaction of 2-oxo-2H-chromene-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted chromenes
- Amino derivatives
- Carboxylic acids and other oxidized products
Scientific Research Applications
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiproliferative effects against cancer cells.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to various biological effects. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s interaction with specific enzymes and receptors also plays a role in its biological activity.
Comparison with Similar Compounds
- 6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrile
- 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile
- 6,8-Difluoro-2-oxo-2H-chromene-3-carbonitrile
Comparison: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its iodo, chloro, and fluoro analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications. The differences in halogen atoms also influence the compound’s solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C10H3Br2NO2 |
|---|---|
Molecular Weight |
328.94 g/mol |
IUPAC Name |
6,8-dibromo-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Br2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H |
InChI Key |
JFMZGJXHSLNKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


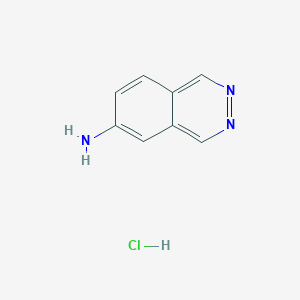

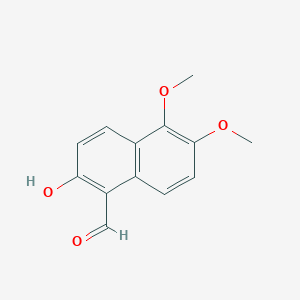
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)

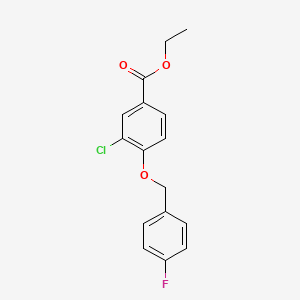
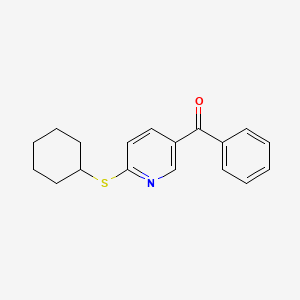
![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13024558.png)
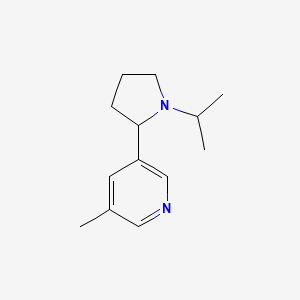
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
